molecular formula C16H23ClN4O3 B2643653 tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate CAS No. 2378501-36-9

tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate

Cat. No.: B2643653
CAS No.: 2378501-36-9
M. Wt: 354.84
InChI Key: AMBJKQJMGNDWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H23ClN4O3 and a molecular weight of 354.84 g/mol . This compound is often used in research and development due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloro-N-methylpyrimidine-5-carboxylic acid chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation Reactions: N-oxides.

    Reduction Reactions: Amines.

    Hydrolysis: Carboxylic acids.

Mechanism of Action

The mechanism of action of tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate is unique due to the presence of the N-methyl2-chloropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-7-5-12(6-8-21)20(4)13(22)11-9-18-14(17)19-10-11/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJKQJMGNDWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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